N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)acetamide
Description
This compound features a piperazine core substituted at the 1-position with a 4-chlorophenyl sulfonyl group and at the 4-position with a 3-fluorophenylacetamide moiety. The 3-fluoro substitution on the phenyl ring may increase lipophilicity, influencing blood-brain barrier penetration and pharmacokinetics .
Properties
IUPAC Name |
N-[4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-fluorophenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O3S/c1-13(24)21-15-4-7-18(17(20)12-15)22-8-10-23(11-9-22)27(25,26)16-5-2-14(19)3-6-16/h2-7,12H,8-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDZIOFHTQRDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Introduction of the 4-Chlorophenylsulfonyl Group: The piperazine ring is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the 4-chlorophenylsulfonyl group.
Attachment of the 3-Fluorophenylacetamide Moiety: The final step involves the acylation of the substituted piperazine with 3-fluorophenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl or acetamide groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and acetamide groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural differences and pharmacological implications:
Key Observations:
Sulfonyl vs. Thioether Linkages : The target compound’s sulfonyl group (electron-withdrawing) contrasts with the thioether in ’s compound (electron-donating), which may alter receptor interaction and oxidative stability .
Piperazine Substitution : The 4-chlorophenyl sulfonyl group in the target compound may confer stronger hydrogen-bonding capacity compared to the 4-methylpiperazinyl sulfonyl group in compound 35 (), affecting analgesic potency .
Pharmacological Activity Trends
- Analgesic Activity: Compound 35 () demonstrated analgesic efficacy comparable to paracetamol, attributed to its sulfonamide-piperazine-acetamide scaffold.
- Anti-Hypernociceptive Effects: Compounds with piperazinylsulfonyl groups (e.g., 36 and 37 in ) showed anti-inflammatory pain activity, suggesting the target compound may share similar mechanisms via sulfonyl-mediated modulation of ion channels or prostaglandin pathways .
Biological Activity
N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)acetamide is a compound of interest in pharmaceutical research, particularly due to its potential biological activities. This article will explore the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Synthesis of this compound
The synthesis of this compound involves several steps, typically starting from piperazine derivatives and incorporating a sulfonyl group. The general synthetic route includes:
- Formation of the Piperazine Derivative : The initial step involves the reaction of piperazine with 4-chlorobenzenesulfonyl chloride to form the sulfonamide derivative.
- Fluorination : The introduction of the fluorine atom at the ortho position relative to the piperazine nitrogen is achieved through electrophilic aromatic substitution.
- Acetylation : The final step involves acetylating the amine group to yield the target compound.
The overall reaction can be summarized as follows:
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antibacterial Activity : Studies have shown that related compounds demonstrate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, showing promising results .
- Anticancer Potential : Some derivatives have been reported to possess anticancer properties, indicating potential for further development in cancer therapeutics .
Case Studies and Research Findings
- Antimicrobial Studies : A study synthesized a series of piperidine derivatives, including those with sulfonamide functionalities, which were tested against bacterial strains. Compounds showed varied efficacy, with some exhibiting significant inhibition against Staphylococcus aureus .
- Docking Studies : Computational studies have been performed to predict interactions between this compound and target proteins. These studies suggest that the compound binds effectively to active sites of relevant enzymes, supporting its potential as a therapeutic agent .
- In Vivo Studies : Additional research has focused on the in vivo effects of similar compounds in animal models, revealing anti-inflammatory and analgesic properties that warrant further investigation into their mechanisms of action .
Summary of Biological Activities
| Biological Activity | Observed Effects |
|---|---|
| Antibacterial | Moderate to strong activity against specific strains |
| Enzyme Inhibition | Effective against AChE and urease |
| Anticancer | Potential anticancer properties |
| Anti-inflammatory | Demonstrated in animal models |
Q & A
Q. Table 1: Representative Synthetic Yields
| Step | Reaction Type | Yield (%) | Key Conditions |
|---|---|---|---|
| 1 | Piperazine sulfonylation | 65–75 | DCM, RT, 12h |
| 2 | Fluorophenyl coupling | 50–60 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |
| 3 | Acetamide formation | 85–90 | Acetic anhydride, pyridine, reflux |
Basic: How is the structural identity of this compound validated in academic research?
Answer:
Structural validation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for fluorophenyl; sulfonyl group at δ 3.2–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 438.0821 for C₁₈H₁₈ClFN₃O₃S) .
- Elemental Analysis : Matching calculated vs. observed C, H, N, S content (±0.3%) ensures purity .
Advanced: What strategies resolve discrepancies in bioactivity data across studies?
Answer:
Contradictions in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:
- Assay Conditions : Differences in buffer pH, ATP concentration, or temperature. Standardize protocols using guidelines from Acta Crystallographica .
- Compound Purity : Use HPLC (≥99% purity, C18 column, acetonitrile/water gradient) to eliminate confounding impurities .
- Structural Confirmation : Re-validate batches via X-ray crystallography (if crystalline) to rule out polymorphic variations .
Basic: What in vitro models are appropriate for preliminary biological evaluation?
Answer:
- Enzyme Inhibition : Use recombinant kinases (e.g., EGFR, VEGFR) with fluorescence-based ADP-Glo™ assays .
- Cellular Uptake : Radiolabel the acetamide group (³H or ¹⁴C) and quantify accumulation in cancer cell lines (e.g., HeLa) .
- Cytotoxicity : MTT assays in parallel with positive controls (e.g., doxorubicin) to assess selectivity .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s activity?
Answer:
SAR strategies include:
- Substituent Modulation : Replace 4-chlorophenylsulfonyl with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
- Scaffold Hybridization : Fuse with pyrimidine or thiazole rings to improve binding affinity (e.g., ΔG = −9.2 kcal/mol via docking) .
- Stereochemistry : Introduce chiral centers (e.g., S-configuration at piperazino) to probe enantioselective interactions .
Q. Table 2: Substituent Effects on IC₅₀ (Kinase X)
| Substituent | IC₅₀ (nM) | LogP |
|---|---|---|
| 4-Cl | 120 ± 15 | 2.8 |
| 4-CF₃ | 85 ± 10 | 3.1 |
| 4-OCH₃ | 220 ± 20 | 1.9 |
Advanced: What computational methods predict this compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : Use SwissADME or QikProp to estimate bioavailability (%F = 65–75), BBB permeability (logBB = −0.5), and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., 100 ns trajectories in GROMACS) to assess stability of hydrogen bonds with Lys721 or Asp831 .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to guide sulfonyl group modifications .
Basic: What analytical techniques quantify this compound in biological matrices?
Answer:
- LC-MS/MS : MRM mode with transitions m/z 438 → 322 (quantifier) and 438 → 198 (qualifier) in plasma .
- UV-Vis Spectroscopy : Detect acetamide moiety at λ = 260 nm (ε = 12,500 M⁻¹cm⁻¹) in cell lysates .
- Microscopy : Fluorescent tagging (e.g., BODIPY) for subcellular localization studies .
Advanced: How can crystallography resolve ambiguous structural features?
Answer:
- Single-Crystal X-ray Diffraction : Resolve piperazino conformation (chair vs. boat) and sulfonyl group orientation .
- Powder XRD : Confirm polymorphic purity (e.g., Form I vs. Form II) using Rietveld refinement .
- Electron Density Maps : Identify weak interactions (e.g., C–H···O) stabilizing the crystal lattice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
